molecular formula C10H10N2O B2733238 7-(aminomethyl)-1H-quinolin-4-one CAS No. 1026514-15-7

7-(aminomethyl)-1H-quinolin-4-one

Cat. No.: B2733238
CAS No.: 1026514-15-7
M. Wt: 174.203
InChI Key: CBYIXOGCVSMBQK-UHFFFAOYSA-N
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Description

7-(aminomethyl)-1H-quinolin-4-one is a heterocyclic compound that features a quinoline core structure with an aminomethyl group at the 7-position and a ketone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(aminomethyl)-1H-quinolin-4-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary or secondary amine, formaldehyde, and a compound with an active hydrogen atom are reacted together. For example, the reaction of 4-hydroxyquinoline with formaldehyde and an amine can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The Mannich reaction is often employed due to its simplicity and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the product. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

7-(aminomethyl)-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

7-(aminomethyl)-1H-quinolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(aminomethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The quinoline core structure allows the compound to intercalate with DNA, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(aminomethyl)-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-(aminomethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-8-9(5-7)12-4-3-10(8)13/h1-5H,6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYIXOGCVSMBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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